N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex chemical compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.
Chemical Structure
The compound consists of a furan moiety linked to a thioacetamide structure, which is further connected to a tetrahydro-cyclopentathieno-pyrimidine framework. This unique arrangement may confer specific biological properties that warrant investigation.
Research indicates that compounds with similar structures often interact with biological targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many thieno-pyrimidine derivatives are known to inhibit enzymes involved in nucleotide synthesis and cancer cell proliferation. Specifically, they may target glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine nucleotide synthesis .
- Selective Uptake via Transporters : The presence of furan and thienoyl groups suggests that this compound could be selectively taken up by folate transporters (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in certain tumor types . This selectivity can enhance the therapeutic index by targeting cancer cells more effectively than normal cells.
Antitumor Activity
Studies on related compounds have shown significant antitumor activity:
- In vitro Studies : Compounds similar to this compound demonstrated IC50 values in the nanomolar range against various human tumor cell lines including KB, IGROV1, and SKOV3 . This suggests that the compound may possess potent antitumor properties.
Mechanistic Insights
The crystal structures of related compounds bound to GARFTase reveal critical interactions that suggest how these compounds inhibit enzyme activity. For instance, binding occurs at the folate binding cleft of the enzyme, mimicking natural substrates and blocking their action .
Case Studies
- Study on Related Thienoyl Regioisomers : A study involving thienoyl regioisomers demonstrated their ability to inhibit tumor growth in severe combined immunodeficient mice bearing SKOV3 tumors. These results highlight the potential for this compound to be developed as an effective cancer treatment .
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | IC50 Values (nM) | Target Enzyme |
---|---|---|---|
Antitumor | AGF150 | < 1 | GARFTase |
Antitumor | AGF154 | < 7 | PCFT |
Enzyme Inhibition | AGF152 | Not specified | GARFTase |
Selective Uptake | Various Regioisomers | Not specified | Folate Receptors |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c25-17(22-10-13-4-2-8-27-13)12-29-21-23-19-18(15-6-1-7-16(15)30-19)20(26)24(21)11-14-5-3-9-28-14/h2-5,8-9H,1,6-7,10-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXJXIXOIEZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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